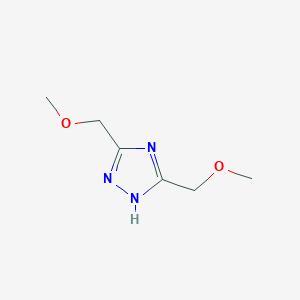

3,5-Bis(methoxymethyl)-1H-1,2,4-triazole

Description

Historical Context and Significance of 1,2,4-Triazoles in Organic and Inorganic Chemistry

The journey of 1,2,4-triazoles in chemistry began in the late 19th century, and since then, this five-membered heterocyclic ring, composed of two carbon atoms and three nitrogen atoms, has become a subject of extensive study. The aromaticity of the triazole ring contributes to its stability, making it a reliable building block in the synthesis of more complex molecules. In organic chemistry, 1,2,4-triazole (B32235) derivatives are renowned for their diverse biological activities, forming the core of many pharmaceutical agents. The unique electronic properties of the triazole ring also make it a valuable ligand in inorganic and coordination chemistry, where it can form stable complexes with various metal ions.

The versatility of the 1,2,4-triazole nucleus is evident in its wide range of applications. It is a key component in antifungal medications, herbicides, and materials with interesting photophysical properties. This broad utility has cemented the 1,2,4-triazole scaffold as a privileged structure in drug discovery and materials science.

The Unique Architectural Features of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole as a Research Target

This compound is a symmetrically substituted derivative of the parent 1,2,4-triazole. Its architecture is distinguished by the presence of two methoxymethyl groups at the 3 and 5 positions of the triazole ring. These substituents are expected to significantly influence the molecule's physicochemical properties.

While specific experimental data for this compound is not extensively reported in publicly available literature, its structural characteristics can be inferred from studies on similar 3,5-disubstituted 1,2,4-triazoles. For instance, the crystal structure of related compounds like 3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole has been elucidated, revealing a nearly planar conformation of the triazole and phenyl rings. nih.govnih.govresearchgate.net This suggests that the triazole ring in this compound is also likely to be planar.

Scope and Academic Research Objectives for this compound

The unique structural attributes of this compound make it a compelling target for academic research. Key objectives for the investigation of this compound would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. Comprehensive characterization would involve spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its molecular structure.

Physicochemical Properties: Investigating its solubility in various solvents, melting point, and thermal stability. These fundamental properties are crucial for any potential application.

Crystal Structure Analysis: Determining the single-crystal X-ray structure to understand its solid-state conformation, intermolecular interactions, and crystal packing. This would provide valuable insights into its potential for polymorphism and its behavior in solid-state applications.

Exploration of Biological Activity: Given the prevalence of 1,2,4-triazoles in medicinal chemistry, screening this compound for various biological activities, such as antifungal, antibacterial, or anticancer properties, would be a logical research direction.

Coordination Chemistry: Investigating its potential as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring and the oxygen atoms of the methoxymethyl groups could act as coordination sites for metal ions.

Detailed Research Findings

While direct experimental data for this compound is limited, valuable insights can be drawn from the study of analogous compounds.

Physicochemical and Crystallographic Data of a Related Compound: 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole monohydrate

The following table presents crystallographic data for 3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole monohydrate, which can serve as a reference for the potential solid-state properties of this compound. nih.govnih.govresearchgate.net

| Property | Value |

| Chemical Formula | C₁₆H₁₅N₃O₂·H₂O |

| Molecular Weight | 299.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9948 (18) |

| b (Å) | 11.125 (3) |

| c (Å) | 11.184 (3) |

| α (°) | 110.603 (4) |

| β (°) | 107.932 (3) |

| γ (°) | 95.690 (4) |

| Volume (ų) | 753.8 (3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.318 |

This data is for a related compound and is presented for illustrative purposes.

Properties

CAS No. |

111853-52-2 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3,5-bis(methoxymethyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3O2/c1-10-3-5-7-6(4-11-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) |

InChI Key |

OOTPXBDRZSYPEM-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC(=NN1)COC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole

Retrosynthetic Analysis and Precursor Chemistry for 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole

A logical retrosynthetic analysis of this compound suggests a disconnection of the 1,2,4-triazole (B32235) ring. A common and effective strategy for the synthesis of symmetrically 3,5-disubstituted 1,2,4-triazoles involves the self-condensation of acyl hydrazides. This approach points to methoxyacetohydrazide as a key precursor. The formation of the triazole ring from this precursor would directly install the desired methoxymethyl substituents at the 3 and 5 positions.

Another plausible retrosynthetic route involves the construction of the triazole core with functional group handles at the 3 and 5 positions, which can then be converted to methoxymethyl groups. For instance, disconnection could lead to precursors like 3,5-bis(hydroxymethyl)-1H-1,2,4-triazole, which would then require a subsequent etherification step. However, the direct use of methoxyacetyl-functionalized precursors is generally more atom-economical.

The primary precursor, methoxyacetic acid , is a readily available starting material. It can be converted to its corresponding hydrazide, methoxyacetohydrazide , through esterification followed by hydrazinolysis. This hydrazide is a crucial building block for the subsequent cyclization to form the triazole ring.

Classical and Modern Synthetic Routes to this compound

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous 1,2,4-triazoles.

A prominent classical approach for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. scispace.com A variation of this is the self-condensation of acyl hydrazides under thermal or acidic conditions. For the target molecule, this would involve the heating of methoxyacetohydrazide .

Modern synthetic approaches often utilize milder conditions and may employ catalytic systems to improve yields and selectivity. A facile copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile through a cascade addition-oxidation-cyclization process. frontiersin.orgnih.gov While not directly demonstrated for the methoxymethyl derivative, this methodology presents a potential modern route.

A highly relevant modern synthesis is the preparation of Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate from methoxyacetyl hydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride. nih.gov This highlights the utility of methoxyacetyl hydrazide as a precursor for introducing a methoxymethyl group onto the 1,2,4-triazole ring. To obtain the desired 3,5-bis(methoxymethyl) substitution, a modification of this approach could be envisioned, potentially through a subsequent functional group interconversion of the carboxylate.

Cycloaddition Strategies in the Formation of the 1,2,4-Triazole Core

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. organic-chemistry.org One common strategy involves the reaction of a nitrile with a nitrile imine, which can be generated in situ from a hydrazonoyl halide. For the synthesis of this compound, a potential cycloaddition approach could involve the reaction of methoxyacetonitrile with a suitable 1,3-dipole.

While specific examples for the target molecule are scarce, the general principle of using functionalized nitriles in cycloaddition reactions to form substituted triazoles is well-established. isres.org

Functional Group Interconversions Leading to Methoxymethyl Moieties

An alternative to the direct introduction of methoxymethyl groups is the post-synthetic modification of a pre-formed triazole ring. A plausible route would be the synthesis of 3,5-Bis(hydroxymethyl)-1H-1,2,4-triazole followed by a double etherification reaction.

The synthesis of the di-hydroxymethyl precursor could potentially be achieved by the reaction of hydrazine (B178648) with a suitable derivative of glycolic acid. The subsequent etherification of the hydroxyl groups to methoxymethyl ethers is a standard transformation in organic synthesis. This can be achieved using reagents such as chloromethyl methyl ether in the presence of a non-nucleophilic base, or via a Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

This two-step approach, while potentially longer, offers the flexibility of introducing different alkoxy groups if desired.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include temperature, solvent, catalyst, and reaction time.

For the self-condensation of methoxyacetohydrazide , the temperature would be a critical parameter to control, as excessive heat could lead to decomposition. The choice of a high-boiling point, inert solvent could be beneficial.

In catalyst-driven reactions, such as the copper-catalyzed synthesis from amides and nitriles, the choice of copper salt and ligand can significantly impact the reaction efficiency. frontiersin.orgnih.gov Optimization would involve screening different catalytic systems to identify the most effective combination.

The following table summarizes potential reaction parameters that could be optimized for different synthetic routes.

| Synthetic Route | Key Parameters for Optimization | Potential Conditions |

| Self-condensation of Methoxyacetohydrazide | Temperature, Solvent, Reaction Time | High-boiling inert solvent (e.g., Dowtherm A), 200-250 °C, 2-6 hours |

| Cycloaddition with Methoxyacetonitrile | Base, Solvent, Temperature | Triethylamine, Dichloromethane, Room Temperature |

| Etherification of 3,5-Bis(hydroxymethyl)-1H-1,2,4-triazole | Methylating agent, Base, Solvent | Methyl iodide, Sodium hydride, Tetrahydrofuran (B95107) |

Mechanistic Pathways of 1,2,4-Triazole Ring Formation Involving Precursors to this compound

The formation of the 1,2,4-triazole ring from acyl hydrazides, such as methoxyacetohydrazide , is believed to proceed through the formation of an N-acyl amidrazone intermediate. In the case of self-condensation, one molecule of methoxyacetohydrazide would act as the acylating agent and the other as the nucleophile.

The proposed mechanism involves the following steps:

Nucleophilic attack of the amino group of one methoxyacetohydrazide molecule onto the carbonyl carbon of a second molecule.

Formation of a tetrahedral intermediate, followed by the elimination of a molecule of water to form an N-acyl amidrazone.

Intramolecular cyclization of the N-acyl amidrazone via nucleophilic attack of the terminal nitrogen atom onto the carbonyl carbon.

Dehydration of the resulting cyclic intermediate to yield the aromatic this compound.

The Einhorn-Brunner reaction, which synthesizes 1,2,4-triazoles from imides and alkyl hydrazines, provides a well-studied mechanistic framework for triazole formation that involves cyclization and dehydration steps.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govrsc.org For the synthesis of this compound, several green approaches could be considered.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. researchgate.net The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, suggesting that this technique could be effectively applied to the self-condensation of methoxyacetohydrazide or other cyclization reactions leading to the target molecule.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields through acoustic cavitation. researchgate.net One-pot, ultrasound-assisted methods have been reported for the synthesis of 1,2,4-triazole derivatives. researchgate.net

The use of greener solvents , such as water or polyethylene (B3416737) glycol (PEG), in place of hazardous organic solvents is a key aspect of green chemistry. organic-chemistry.org Exploring the feasibility of conducting the synthesis in such solvents would be a valuable endeavor. Furthermore, the development of catalyst-free or metal-free synthetic routes, where possible, aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive catalysts. isres.org

The following table outlines potential green chemistry approaches for the synthesis of the target compound.

| Green Chemistry Approach | Application to Synthesis | Potential Benefits |

| Microwave Irradiation | Self-condensation of methoxyacetohydrazide; Cycloaddition reactions | Reduced reaction time, increased yield, energy efficiency |

| Ultrasound Sonication | One-pot synthesis from precursors | Enhanced reaction rates, improved yields |

| Green Solvents | Using water or PEG as the reaction medium | Reduced environmental impact, improved safety |

| Catalyst-Free Conditions | Thermal self-condensation of methoxyacetohydrazide | Avoids catalyst toxicity and cost, simplifies purification |

Derivatization and Functionalization Strategies for 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole

Modification of the 1H-1,2,4-Triazole Core of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole

The 1H-1,2,4-triazole ring is an aromatic heterocycle that can undergo various electrophilic substitution reactions, primarily at its nitrogen atoms due to their higher electron density. chemicalbook.com

N-alkylation of the 1,2,4-triazole (B32235) ring introduces alkyl groups onto one of the nitrogen atoms. The reaction of 1H-1,2,4-triazoles with alkyl halides in the presence of a base typically yields a mixture of N1 and N4-alkylated isomers. chemicalbook.comresearchgate.net The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the base, and the solvent used. For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 substitution, while aqueous sodium hydroxide (B78521) can lead to a mixture of products. chemicalbook.com The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) has been reported to give a high regioselectivity for the N1 isomer. researchgate.net

N-acylation involves the introduction of an acyl group onto a nitrogen atom of the triazole ring. This is typically achieved by reacting the triazole with an acyl chloride or anhydride. These reactions can also result in substitution at either the N1 or N4 position, and the reaction conditions can be tailored to favor one isomer over the other. arkat-usa.org Microwave-assisted N-acylation has been shown to be an efficient method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net

Interactive Data Table: N-Alkylation and N-Acylation Reactions of 1,2,4-Triazole Derivatives

| Reaction Type | Reagents and Conditions | Major Product(s) | Reference |

| N-Alkylation | Alkyl halide, DBU, THF | 1-Alkyl-1,2,4-triazole | researchgate.net |

| N-Alkylation | Alkyl halide, NaOH, H₂O | Mixture of 1- and 4-alkyl-1,2,4-triazoles | chemicalbook.com |

| N-Alkylation | Ethyl chloroacetate, NaOMe | N1-substituted product | chemicalbook.com |

| N-Acylation | Acetyl chloride, with or without tertiary amine | 1-N-acetylated product | arkat-usa.org |

| N-Acylation | Microwave-assisted, amide derivatives, hydrazine (B178648) hydrochlorides | 1,3,5-Trisubstituted-1,2,4-triazoles | researchgate.net |

Direct halogenation of the 1H-1,2,4-triazole ring at the carbon atoms is generally difficult due to the electron-deficient nature of the carbon atoms. chemicalbook.com However, halogenated 1,2,4-triazole derivatives can be synthesized through other routes and subsequently used in cross-coupling reactions to introduce various substituents. researchgate.net For example, 3,5-dichloro-1,2,4-triazole and 3,5-dibromo-1,2,4-triazole can be glycosylated to form halogenated 1H-1,2,4-triazole glycosides. researchgate.net These halogenated intermediates are valuable for further functionalization via reactions like Suzuki and Heck cross-couplings. researchgate.net

Other electrophilic substitution reactions on the 1,2,4-triazole ring primarily occur at the nitrogen atoms. chemicalbook.com Protonation readily happens at the N4 position in the presence of strong acids. chemicalbook.com

Chemical Transformations of the Methoxymethyl Side Chains in this compound

The methoxymethyl (MOM) groups on the side chains of this compound are acetal-type protecting groups and can be cleaved under acidic conditions. adichemistry.com This cleavage unmasks a primary alcohol functionality, which can then be subjected to a variety of further chemical transformations.

Hydrolysis of the methoxymethyl ethers can be achieved using a range of Lewis and Brønsted acids. wikipedia.org For instance, treatment with dilute hydrochloric acid in methanol (B129727) can effectively remove the MOM group. adichemistry.com Other reagents like zinc bromide in the presence of a thiol have also been reported for the rapid and selective deprotection of MOM ethers. researchgate.net Once hydrolyzed to the corresponding diol, 3,5-bis(hydroxymethyl)-1H-1,2,4-triazole, the resulting hydroxyl groups can be esterified using standard procedures, such as reaction with an acyl chloride or a carboxylic acid in the presence of a suitable catalyst.

Following the hydrolysis of the methoxymethyl groups to primary alcohols, these can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. The choice of oxidant will determine the final product. For example, mild oxidizing agents would yield the corresponding dialdehyde, while stronger oxidizing agents would lead to the dicarboxylic acid derivative. Conversely, while the methoxymethyl group itself is generally stable to many reducing agents, if it were to be transformed into other functional groups, reduction pathways could be explored. For instance, if the side chains were oxidized to aldehydes or carboxylic acids, they could then be reduced back to alcohols or even to methyl groups using appropriate reducing agents. researchgate.net

The cleavage of the ether linkage in the methoxymethyl side chains is the key step to enabling further functionalization. wikipedia.org This is typically an acid-catalyzed process. wikipedia.org Once the hydroxyl groups are exposed, they can be converted into a variety of other functional groups. For example, they can be converted to leaving groups, such as tosylates or halides, which can then be displaced by a wide range of nucleophiles to introduce new functionalities. This allows for the synthesis of a diverse library of 3,5-disubstituted-1,2,4-triazole derivatives with varied side chains.

Interactive Data Table: Transformations of Methoxymethyl Side Chains

| Transformation | Reagents and Conditions | Resulting Functional Group | Reference |

| Hydrolysis (Ether Cleavage) | Dilute HCl, Methanol | Hydroxyl (-OH) | adichemistry.com |

| Hydrolysis (Ether Cleavage) | ZnBr₂, n-PrSH | Hydroxyl (-OH) | researchgate.net |

| Esterification | Acyl chloride or Carboxylic acid | Ester (-O-CO-R) | General Knowledge |

| Oxidation (of resulting alcohol) | Mild oxidizing agent (e.g., PCC) | Aldehyde (-CHO) | General Knowledge |

| Oxidation (of resulting alcohol) | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | General Knowledge |

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Units

The incorporation of the this compound unit into polymeric and macromolecular architectures is a promising area of materials science. While direct polymerization of this specific monomer is not extensively documented, several strategies can be envisaged based on the known reactivity of 1,2,4-triazoles and their derivatives. The functional methoxymethyl side chains are key to these polymerization strategies.

One potential approach involves the conversion of the methoxymethyl groups into more reactive functionalities suitable for polymerization. For instance, demethylation to the corresponding diol, 3,5-bis(hydroxymethyl)-1H-1,2,4-triazole, would provide a monomer capable of undergoing polycondensation reactions. This diol could react with various co-monomers such as diacids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, or polyurethanes, respectively. The resulting polymers would feature the 1,2,4-triazole ring as an integral part of the polymer backbone, potentially imparting properties such as thermal stability, specific solubility characteristics, and coordination capabilities with metal ions.

Another strategy could involve the transformation of the methoxymethyl groups into leaving groups, such as halomethyl groups (e.g., chloromethyl or bromomethyl). This would yield a monomer suitable for polyalkylation reactions with appropriate nucleophilic co-monomers, like bisphenols or dithiols, to generate polyethers or polythioethers.

Furthermore, the 1H-position on the triazole ring offers a site for N-functionalization, which can be exploited in polymerization. For example, reaction with diepoxides could lead to the formation of cross-linked polymers.

The table below outlines potential polymerization strategies and the resulting macromolecular architectures.

| Polymerization Strategy | Monomer Derivative | Co-monomer | Resulting Polymer Type |

| Polycondensation | 3,5-Bis(hydroxymethyl)-1H-1,2,4-triazole | Diacid/Diacyl chloride | Polyester |

| Polycondensation | 3,5-Bis(hydroxymethyl)-1H-1,2,4-triazole | Diisocyanate | Polyurethane |

| Polyalkylation | 3,5-Bis(chloromethyl)-1H-1,2,4-triazole | Bisphenol | Polyether |

| Ring-opening polymerization | N-functionalized triazole with epoxide | Diepoxide | Cross-linked polymer |

These strategies suggest that this compound is a promising precursor for a variety of polymeric materials with potentially valuable properties.

Heterocyclic Fusion and Ring Expansion Reactions with this compound

The 1,2,4-triazole ring in this compound is a suitable scaffold for the construction of fused heterocyclic systems through various cyclization reactions. These reactions typically involve the N-H group and the adjacent nitrogen atom of the triazole ring, which can react with bifunctional electrophiles to form new rings.

A common strategy for forming fused heterocycles is the reaction of the 1,2,4-triazole with α,β-unsaturated carbonyl compounds or their equivalents. For instance, condensation with α-haloketones followed by intramolecular cyclization can lead to the formation of triazolo-fused systems. The specific nature of the resulting fused ring depends on the reagent used.

Several examples of heterocyclic fusion with 1,2,4-triazole derivatives have been documented, which can serve as a blueprint for potential reactions with this compound. For instance, the synthesis of 1,2,4-triazolo[4,3-a]azines has been achieved through the oxidative cyclization of heterocyclic hydrazones. This suggests that the N-amino group of a 4-amino-3,5-disubstituted-1,2,4-triazole can be a key functionality for building fused systems.

Another example is the synthesis of nih.govnih.govscipublications.comtriazolo[1,5-b] nih.govnih.govscipublications.comrsc.orgtetrazines from 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment, followed by oxidative cyclization. While this involves a different starting material, it illustrates the principle of building fused systems onto a pre-existing heterocyclic core.

Furthermore, general methods for the construction of 1,2,4-triazole-fused heterocycles have been developed, for example, through amine oxidase-inspired catalysis. Such methods could potentially be adapted for this compound.

Ring expansion reactions of the 1,2,4-triazole ring itself are less common but can be envisioned under specific conditions, for instance, through reactions that involve cleavage of the triazole ring followed by rearrangement and re-cyclization with a larger fragment. For example, reactions of triazolo[1,5-b] nih.govnih.govscipublications.comrsc.orgtetrazines with malonic ester have been shown to lead to ring expansion to form triazolotetrazepines.

The table below summarizes some potential heterocyclic fusion reactions starting from derivatives of this compound.

| Starting Triazole Derivative | Reagent | Resulting Fused Heterocycle |

| 4-Amino-3,5-bis(methoxymethyl)-1H-1,2,4-triazole | α-Diketone | Triazolo[4,3-b]pyridazine derivative |

| This compound | α-Haloketone | Triazolo[3,4-b]thiazine derivative |

| This compound | Diethyl malonate | Triazolo[1,5-a]pyrimidine derivative |

These examples highlight the potential of this compound as a precursor for a wide array of novel fused heterocyclic compounds with potential applications in various fields of chemistry.

Coordination Chemistry and Metal Complexes of 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole

Ligand Design and Coordination Modes of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole with Transition Metals

The unique architecture of this compound, featuring a central triazole ring flanked by two methoxymethyl groups, offers multiple potential donor sites for coordination with transition metal ions. This versatility allows for the formation of a wide array of complex structures with diverse dimensionalities and properties.

The 1,2,4-triazole (B32235) ring is a well-established building block in coordination chemistry, primarily due to the presence of three nitrogen atoms that can act as Lewis bases. In this compound, the nitrogen atoms at the 1, 2, and 4 positions of the triazole ring are the principal sites for metal coordination. The specific nitrogen atoms involved in binding to a metal center can vary depending on steric factors, the nature of the metal ion, and the reaction conditions. This variability in coordination allows for the formation of complexes with different nuclearities and dimensionalities, ranging from discrete mononuclear species to extended one-, two-, or three-dimensional coordination polymers.

In addition to the nitrogen atoms of the triazole ring, the oxygen atoms of the two methoxymethyl side chains can also participate in coordination to metal centers. This potential for chelation can enhance the stability of the resulting metal complexes. The involvement of these etheric oxygen atoms as donor sites introduces another layer of complexity and tunability to the coordination chemistry of this ligand. The flexibility of the methoxymethyl arms allows them to accommodate the geometric preferences of various metal ions, potentially leading to the formation of complexes with interesting structural features and properties.

The this compound ligand can adopt different coordination modes, acting as either a terminal or a bridging ligand. In a terminal coordination mode, the ligand binds to a single metal center. In contrast, in a bridging mode, the ligand connects two or more metal centers, facilitating the formation of polynuclear complexes and extended network structures. The N1-N2 or N2-N4 bridging capabilities of the triazole ring are crucial in the construction of coordination polymers and MOFs. The specific bridging mode adopted is influenced by factors such as the metal-to-ligand ratio, the presence of counter-ions, and the solvent system used during synthesis.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The synthesis of MOFs and coordination polymers based on this compound typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the extended structures. The choice of solvent, temperature, and reaction time can significantly impact the resulting crystal structure and morphology.

Characterization of these materials is typically performed using a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. Powder X-ray diffraction is used to confirm the phase purity of the bulk material. Other techniques such as thermogravimetric analysis (TGA) provide information about the thermal stability of the frameworks, while elemental analysis confirms the chemical composition.

Spectroscopic and Crystallographic Studies of this compound Metal Complexes

Spectroscopic methods are invaluable for elucidating the coordination environment of the metal ions and the binding mode of the ligand. Infrared (IR) spectroscopy can provide evidence of coordination through shifts in the vibrational frequencies of the triazole ring and the C-O bonds of the methoxymethyl groups. UV-Vis spectroscopy can offer insights into the electronic transitions within the metal complexes, which are influenced by the coordination geometry. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the structure of diamagnetic complexes in solution.

A representative table of crystallographic data for a hypothetical metal complex is presented below:

| Parameter | Value |

| Empirical Formula | C6H10N3O2M |

| Formula Weight | Varies with metal |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.234(5) |

| b (Å) | 15.678(3) |

| c (Å) | 8.456(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1357.9(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | Varies with metal |

Magnetic Properties of Coordination Compounds Derived from this compound

The magnetic behavior of these materials is typically investigated using temperature-dependent magnetic susceptibility measurements. The data obtained can be fitted to theoretical models to quantify the strength and nature of the magnetic coupling (J). Such studies are crucial for the design of new molecular magnetic materials with potential applications in data storage and spintronics.

An illustrative data table for the magnetic properties of a hypothetical series of complexes is shown below:

| Metal Ion | Magnetic Moment (μB) at 300 K | Weiss Constant (θ, K) | Nature of Interaction |

| Mn(II) | 5.92 | -5.4 | Antiferromagnetic |

| Fe(II) | 5.21 | -12.8 | Antiferromagnetic |

| Co(II) | 4.88 | -8.2 | Antiferromagnetic |

| Ni(II) | 3.15 | +2.1 | Ferromagnetic |

| Cu(II) | 1.89 | -25.6 | Antiferromagnetic |

Applications of 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole in Advanced Materials Science and Catalysis

Role of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole in the Development of Functional Materials

There is currently no specific information available in the reviewed scientific literature regarding the direct application of this compound as a precursor for polymer synthesis, a component in optoelectronic devices, or as an additive in energy storage systems. The potential of this compound in these areas can be inferred from the known properties of other substituted 1,2,4-triazoles, but direct experimental evidence is lacking.

No research findings were identified that specifically detail the use of this compound in polymer synthesis. While 1,2,4-triazole (B32235) moieties are incorporated into various polymer backbones to enhance thermal stability, flame retardancy, and metal-coordination capabilities, the role of the 3,5-bis(methoxymethyl) substituted version as a monomer or precursor has not been documented in the available literature.

The application of this compound in optoelectronic devices, such as OLEDs, is not described in the current body of scientific literature. Although various 1,2,4-triazole derivatives are utilized as electron-transporting or host materials in OLEDs due to their electronic properties, there are no specific reports on the fabrication or performance of devices incorporating this compound.

There is no available data to suggest that this compound has been investigated as an electrolyte additive or a component in separators for energy storage systems like lithium-ion batteries. Research in this area for 1,2,4-triazole compounds is an active field, but studies specifically involving the 3,5-bis(methoxymethyl) derivative have not been reported.

Catalytic Applications of this compound and its Metal Complexes

Specific catalytic applications of this compound and its metal complexes are not well-documented in the reviewed literature. The catalytic potential of the broader 1,2,4-triazole class of compounds is known, but dedicated research on this particular derivative is limited.

No studies detailing the use of this compound as a ligand in homogeneous catalysis were found. While the nitrogen atoms of the triazole ring can coordinate with metal centers to form catalytically active complexes, the specific synthesis and catalytic activity of complexes with this ligand have not been reported.

Information regarding the incorporation of this compound into heterogeneous catalytic materials is not available in the current scientific literature. The development of metal-organic frameworks (MOFs) or other solid-supported catalysts using 1,2,4-triazole linkers is an area of interest, but no examples specifically utilizing the 3,5-bis(methoxymethyl) derivative have been described.

Organocatalysis and Non-Metal Catalysis Utilizing this compound Derivatives

No specific research papers or data were found describing the use of this compound or its derivatives as organocatalysts or in non-metal catalysis.

Supramolecular Assembly and Self-Organizing Systems Based on this compound

There is no available literature detailing the specific supramolecular chemistry of this compound.

Hydrogen Bonding Networks in this compound Systems

Specific studies on the hydrogen bonding patterns, network formation, and crystal structure of this compound are not present in the searched scientific databases.

Self-Assembly into Ordered Structures and Nanomaterials

No research was found on the self-assembly properties of this compound leading to the formation of ordered structures or nanomaterials.

Host-Guest Chemistry and Molecular Recognition Phenomena

There are no available studies on the use of this compound in host-guest chemistry or for molecular recognition purposes.

Further research on this specific chemical compound would be required to provide the detailed and scientifically accurate information requested in the article outline.

Theoretical and Computational Investigations of 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics and reactivity of this compound. These calculations provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity and acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more polarizable and prone to chemical reactions. ajchem-a.com For this compound, FMO analysis would reveal the distribution of these orbitals, highlighting the atoms that contribute most significantly and are therefore the primary sites for nucleophilic or electrophilic attack. Theoretical calculations for related 1,2,4-triazole (B32235) derivatives show that the HOMO is often distributed over the triazole ring and its substituents, while the LUMO is also localized on the heterocyclic core. researchgate.netresearchgate.net

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -7.0 to -6.5 | Electron-donating ability (Nucleophilicity) |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | 6.0 to 7.0 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue denotes areas of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netuj.ac.za

For this compound, the MEP surface would likely show significant negative potential (red/yellow) around the nitrogen atoms of the triazole ring, particularly N2 and N4, due to the presence of lone pair electrons. ajchem-a.com These sites represent the molecule's primary basic and nucleophilic centers. Conversely, the hydrogen atom attached to the N1 nitrogen (the N-H proton) would exhibit a strong positive potential (blue), indicating its acidic character. The methoxymethyl groups would display a more neutral or slightly negative potential around the oxygen atoms. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Values

| Molecular Region | Predicted Potential Range (a.u.) | Implied Reactivity |

| Triazole N4 Atom | -0.04 to -0.06 | High affinity for electrophiles/protons |

| Triazole N2 Atom | -0.03 to -0.05 | Secondary site for electrophilic attack |

| N1-H Proton | +0.05 to +0.07 | Primary site for nucleophilic attack/deprotonation |

| Methoxymethyl O Atoms | -0.02 to -0.04 | Potential hydrogen bond acceptor sites |

Computational methods can accurately predict the acidity (pKa) and proton affinity of different sites within a molecule. For 1,2,4-triazoles, two key properties are the acidity of the N-H proton and the basicity of the other two nitrogen atoms. The triazole ring can exist in different tautomeric forms, but the 1H-tautomer is generally the most stable. researchgate.net

DFT calculations can determine the preferred site of protonation by comparing the energies of the different protonated forms. Studies on the parent 1,2,4-triazole and its derivatives consistently show that the N4 position is the most basic and thus the most favorable site for protonation. dnu.dp.ua This is attributed to greater charge delocalization in the resulting cation compared to protonation at the N2 position. The N-H proton at the N1 position is acidic and can be removed by a base. Computational calculations of pKa values can quantify this acidity, providing essential data for understanding the molecule's behavior in different pH environments.

Interactive Table: Predicted Acidity and Basicity of Nitrogen Atoms

| Site | Property | Predicted Value/Rank | Rationale |

| N1-H | Acidity (pKa) | ~9-10 | The proton can be abstracted by a base. |

| N4 | Basicity (Proton Affinity) | Most Basic | Protonation at N4 leads to a more stabilized conjugate acid. |

| N2 | Basicity (Proton Affinity) | Second Most Basic | Protonation at N2 is less favorable than at N4. |

Molecular Dynamics Simulations of this compound in Diverse Environments

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. pensoft.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in various environments, such as in a vacuum, in aqueous solution, or in acidic media. researchgate.netnih.gov

For this compound, MD simulations can reveal the preferred conformations of the methoxymethyl side chains, which may rotate freely. In a solvent like water, simulations can model the formation and dynamics of hydrogen bonds between the triazole's N-H group and nitrogen atoms with surrounding water molecules. nih.gov Such simulations are also used to calculate thermodynamic properties like interaction energies and binding free energies, which are crucial for understanding how the molecule interacts with other chemical species or biological targets. acs.org

Interactive Table: Parameters from Molecular Dynamics Simulations

| Simulation Environment | Key Parameter | Information Gained |

| Vacuum | Total Energy | Intrinsic stability of different conformations |

| Water | Radial Distribution Function | Solvation shell structure and hydrogen bonding patterns |

| Acidic Solution | Interaction Energy | Stability and nature of interactions with hydronium ions |

| Non-polar Solvent | Dihedral Angle Distribution | Conformational preferences of side chains in a hydrophobic environment |

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as N-alkylation, acylation, or cycloaddition reactions, DFT calculations can be used to:

Propose and evaluate plausible reaction pathways. nih.gov

Determine the structures of all transition states and intermediates.

Calculate activation energies to predict the feasibility and kinetics of a reaction.

Rationalize the regioselectivity and stereoselectivity observed in experiments.

For example, in the synthesis of 1,2,4-triazoles, computational studies have been used to understand the driving forces and intricate steps of cyclization reactions, confirming experimental observations. nih.gov

Interactive Table: Hypothetical Reaction Coordinate Profile for N-Alkylation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Triazole + Alkyl Halide) | 0.0 | Starting materials |

| Transition State | +20 to +25 | Highest energy point along the reaction path |

| Intermediate (if any) | +5 to +10 | A local minimum on the reaction path |

| Products (N-alkylated Triazole + HX) | -10 to -15 | Final products of the reaction |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) of this compound and its Derivatives

Quantum chemical calculations can reliably predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental data serves as a powerful method for confirming the molecular structure. mdpi.comepstem.net

IR Spectroscopy: By performing frequency calculations on an optimized molecular geometry, the vibrational modes of the molecule can be determined. researchgate.net The resulting frequencies and intensities correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net These calculations predict the absorption maxima (λ_max) in the UV-Visible spectrum, providing information about the electronic structure and chromophores within the molecule.

For this compound, these predictive calculations would be essential for confirming its synthesis and for characterizing any new derivatives.

Interactive Table: Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Typical Experimental Value |

| ¹H NMR | N-H proton (δ, ppm) | 13.0 - 14.0 | 13.5 |

| -CH₂- protons (δ, ppm) | 4.5 - 4.8 | 4.6 | |

| -OCH₃ protons (δ, ppm) | 3.3 - 3.5 | 3.4 | |

| ¹³C NMR | C3/C5 carbons (δ, ppm) | 150 - 155 | 152 |

| -CH₂- carbon (δ, ppm) | 65 - 70 | 68 | |

| -OCH₃ carbon (δ, ppm) | 58 - 62 | 60 | |

| IR | N-H stretch (cm⁻¹) | 3100 - 3200 | 3150 |

| C-O-C stretch (cm⁻¹) | 1080 - 1120 | 1100 | |

| UV-Vis | λ_max (nm) | 210 - 220 | 215 |

Future Research Directions and Concluding Remarks on 3,5 Bis Methoxymethyl 1h 1,2,4 Triazole in Academic Chemistry

Emerging Trends in 1,2,4-Triazole (B32235) Chemistry Relevant to 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole

Recent research into 1,2,4-triazoles has unveiled several promising avenues that could be pertinent to the study of this compound. A significant trend is the incorporation of 1,2,4-triazole moieties into larger, more complex molecular architectures to create functional materials. The electron-deficient nature of the 1,2,4-triazole ring endows it with excellent electron-transport and hole-blocking properties, making its derivatives valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Another burgeoning area is the use of 1,2,4-triazole derivatives in coordination chemistry and catalysis. The nitrogen atoms in the triazole ring can act as ligands, forming stable complexes with a variety of metal ions. These metal-organic frameworks (MOFs) and coordination polymers are being investigated for their potential in gas storage, separation, and catalysis.

Furthermore, the functionalization of the 1,2,4-triazole core continues to be a focal point of research. The introduction of diverse substituents allows for the fine-tuning of the molecule's electronic and steric properties, leading to the discovery of new biological activities and material applications. acs.org

A summary of these emerging trends is presented in the table below:

| Research Area | Relevance to this compound |

| Functional Materials | The methoxymethyl groups could be modified to enhance solubility and processability for applications in organic electronics. |

| Coordination Chemistry | The triazole ring can act as a ligand, and the methoxymethyl side chains could influence the coordination geometry and properties of the resulting metal complexes. |

| Catalysis | The compound could serve as a precursor for N-heterocyclic carbene (NHC) catalysts, with the methoxymethyl groups potentially modulating catalytic activity and selectivity. |

| Medicinal Chemistry | The core structure could be a scaffold for developing new therapeutic agents, leveraging the known biological activities of 1,2,4-triazoles. nih.govdergipark.org.tr |

Unexplored Synthetic Pathways and Functionalization Opportunities for this compound

While the synthesis of the 1,2,4-triazole ring is well-established, there is room for exploring more efficient and sustainable methods for the preparation of this compound. frontiersin.org Current synthetic strategies often involve multiple steps and may utilize harsh reagents. The development of one-pot or flow-chemistry-based approaches could significantly improve the accessibility of this compound.

The methoxymethyl groups at the 3 and 5 positions present unique opportunities for further functionalization. These ether linkages could potentially be cleaved to yield the corresponding hydroxymethyl derivatives, which can then serve as handles for a variety of chemical transformations. This would open up pathways to a wide range of new derivatives with tailored properties.

Potential functionalization strategies are outlined in the following table:

| Functionalization Strategy | Potential Outcome |

| Ether Cleavage | Formation of 3,5-bis(hydroxymethyl)-1H-1,2,4-triazole, a versatile intermediate for further reactions. |

| N-Alkylation/Arylation | Modification of the electronic properties of the triazole ring and introduction of new functional groups. |

| Side-Chain Oxidation | Conversion of the methoxymethyl groups to carboxylic acids, enabling the formation of amides, esters, and other derivatives. |

Potential for Novel Materials and Catalytic Systems Derived from this compound

The unique structure of this compound makes it a promising building block for novel materials. For instance, the bifunctional nature of the molecule could be exploited to synthesize polymers containing 1,2,4-triazole units in the main chain. Such polymers may exhibit interesting thermal, mechanical, and electronic properties.

In the realm of catalysis, this compound could be a precursor to innovative ligand systems. The triazole ring can be readily converted into an N-heterocyclic carbene (NHC), a class of ligands that has revolutionized organometallic catalysis. The methoxymethyl substituents could play a crucial role in modulating the steric and electronic properties of the resulting NHC, thereby influencing the performance of the catalyst in various chemical transformations.

Interdisciplinary Research Avenues Involving this compound

The versatile nature of the 1,2,4-triazole scaffold suggests that this compound could be a valuable tool in a variety of interdisciplinary research fields. In medicinal chemistry, for example, the compound could be used as a starting point for the design and synthesis of new drug candidates. The 1,2,4-triazole moiety is a common feature in many clinically used drugs, and the methoxymethyl groups could be modified to optimize biological activity and pharmacokinetic properties. mdpi.commdpi.com

In the field of agrochemicals, 1,2,4-triazole derivatives have been successfully employed as fungicides and herbicides. nih.gov Investigations into the biological activity of this compound and its derivatives could lead to the development of new and more effective crop protection agents.

The potential for interdisciplinary research is summarized below:

| Field | Potential Application |

| Medicinal Chemistry | Scaffold for the development of new antifungal, antiviral, or anticancer agents. nih.gov |

| Agrochemicals | Development of novel fungicides, herbicides, or plant growth regulators. |

| Supramolecular Chemistry | Use as a building block for the construction of self-assembling systems and molecular sensors. |

| Corrosion Inhibition | Investigation as a potential corrosion inhibitor for various metals and alloys. dergipark.org.tr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.